The Molecular and Analytical Dynamics of the Leuprolide (5-9) Peptide Fragment
The Molecular and Analytical Dynamics of the Leuprolide (5-9) Peptide Fragment
Executive Summary
Leuprolide is a highly potent, synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). Clinically utilized to manage hormone-responsive conditions such as advanced prostate cancer, endometriosis, and precocious puberty, leuprolide exerts its effects by initially stimulating, then profoundly suppressing, the hypothalamic-pituitary-gonadal axis[1][2].
However, the parent drug is rapidly metabolized in vivo. The primary product of this degradation is the Leuprolide (5-9) peptide fragment (also known as the M-I metabolite), a pentapeptide with the sequence Tyr-D-Leu-Leu-Arg-Pro-NHEt[2][3]. Unlike the parent compound, the (5-9) fragment is biologically inactive[4]. Despite its lack of pharmacodynamic activity, this fragment holds immense significance in pharmacokinetics and forensic toxicology, serving as the primary biomarker for LC-MS/MS detection in World Anti-Doping Agency (WADA) testing protocols[5][6]. This whitepaper explores the mechanism of its formation, the structural basis for its receptor inactivity, and its critical role as an analytical target.
Structural Biochemistry and Metabolic Cleavage
Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) is engineered for enhanced stability and receptor affinity compared to endogenous GnRH. The substitution of native Gly at position 6 with D-Leucine, alongside the replacement of the C-terminal Gly-amide with an ethylamide (-NHEt), protects the molecule from rapid C-terminal degradation[1].
Because the C-terminus and N-terminus are structurally protected, the primary metabolic vulnerability lies in the middle of the peptide chain. Endopeptidases present in plasma and tissue primarily cleave the peptide bond between Ser(4) and Tyr(5) [1][2]. This enzymatic hydrolysis yields two primary fragments:
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An unstable N-terminal tetrapeptide (pGlu-His-Trp-Ser), which is rapidly degraded further.
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The highly stable C-terminal pentapeptide, Leuprolide (5-9) (Tyr-D-Leu-Leu-Arg-Pro-NHEt).
Caption: Metabolic cleavage of Leuprolide into the (5-9) M-I fragment via endopeptidases.
Pharmacodynamics: The Structural Basis of Biological Inactivity
The intact leuprolide nonapeptide binds to the GnRH receptor (a G-protein coupled receptor) with high affinity, activating the Gq/11 pathway to trigger inositol triphosphate (IP3) turnover and calcium mobilization[7].
The Leuprolide (5-9) fragment, conversely, is completely devoid of GnRH receptor binding affinity and is classified as an inactive metabolite[2][4]. The causality behind this inactivity lies in the strict structural requirements of the GnRH receptor binding pocket:
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The N-Terminal Requirement: The first four amino acids (pGlu-His-Trp-Ser) are functionally essential for receptor recognition and activation. Molecular docking studies demonstrate that pGlu1 interacts with Asn212 on the receptor, while His2 interacts with Lys121 and Asp98[7][8].
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Conformational Failure: Without the N-terminal domain, the (5-9) fragment cannot anchor into the transmembrane domains of the GnRH receptor. Consequently, it fails to induce the conformational change required to couple with the Gq/11 protein, rendering it incapable of signal transduction[8].
Caption: Signal transduction failure of the Leuprolide (5-9) fragment at the GnRH receptor.
Analytical Utility: Pharmacokinetics and Anti-Doping Biomarker
Because leuprolide stimulates a transient surge in testosterone and luteinizing hormone (LH), it is prohibited by WADA as a potential performance-enhancing or masking agent[5][9].
Detecting intact leuprolide in urine is analytically challenging because it is rapidly cleared from systemic circulation (half-life ~3 hours)[1][2]. However, the M-I metabolite (Leuprolide 5-9) persists in plasma and urine for significantly longer periods. One week post-dosing, the plasma concentration of the M-I metabolite is approximately 20% of the mean parent drug concentration[2]. Therefore, modern anti-doping laboratories target the doubly charged precursor ion of Leuprolide (5-9) ([M+2H]2+ at m/z 344.7) via high-resolution LC-MS/MS as a definitive biomarker of illicit leuprolide administration[5][6].
Quantitative Data Summaries
Table 1: Structural and Physicochemical Comparison
| Property | Intact Leuprolide (Parent) | Leuprolide (5-9) [M-I Metabolite] |
| Sequence | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | Tyr-D-Leu-Leu-Arg-Pro-NHEt |
| Molecular Weight | 1209.4 g/mol | 687.9 g/mol |
| PubChem CID | 657181 | 91667644 |
| Receptor Affinity | High (GnRH Receptor) | None (Inactive) |
| Biological Role | GnRH Agonist | Excretory Metabolite / Biomarker |
Table 2: Pharmacokinetic & Analytical Parameters
| Parameter | Value / Characteristic | Source Context |
| Parent Clearance (Systemic) | 7.6 L/h (Intravenous bolus) | Healthy male volunteers[2] |
| M-I Peak Concentration ( Tmax ) | 2 to 6 hours post-dosing | Prostate cancer patients[2] |
| Primary Analytical Matrix | Urine / Plasma | WADA Doping Control[5] |
| Target Precursor Ion (ESI+) | m/z 344.7 [M+2H]2+ | LC-HRMS targeting[5] |
Validated Experimental Methodologies
The following protocols are engineered as self-validating systems, ensuring high recovery and reproducibility by leveraging the specific physicochemical properties of the peptide fragments.
Protocol 1: In Vitro Peptidase Cleavage Assay
Purpose: To generate and quantify the Leuprolide (5-9) fragment from the parent drug to evaluate metabolic stability.
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Preparation: Prepare a 10 µM solution of Leuprolide acetate in 50 mM Tris-HCl buffer (pH 7.4) to simulate physiological pH.
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Initiation: Add 100 µL of pooled human plasma (containing endogenous endopeptidases) to 900 µL of the peptide solution. Incubate at 37°C in a thermomixer (600 rpm).
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Time-Course Quenching: At intervals (0, 15, 30, 60, 120 min), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold 1% formic acid in acetonitrile.
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Causality: The formic acid instantly drops the pH, denaturing the endopeptidases to halt metabolism, while the acetonitrile precipitates plasma proteins to prevent LC column fouling.
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Isolation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.
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Analysis: Transfer the clear supernatant to autosampler vials for LC-MS/MS quantification of the M-I fragment.
Protocol 2: LC-MS/MS Quantification of Leuprolide (5-9) in Human Urine
Purpose: Forensic toxicology and WADA anti-doping screening.
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Sample Spiking: Aliquot 5 mL of human urine. Spike with 10 µL of an internal standard (e.g., isotopically labeled Leuprolide-d5) to normalize extraction recovery and matrix effects.
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Solid-Phase Extraction (SPE): Condition a Weak Cation Exchange (WCX) SPE cartridge with methanol, followed by water. Load the urine sample.
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Causality: Leuprolide (5-9) contains an Arginine residue, rendering it positively charged at physiological/acidic pH. The WCX sorbent selectively traps the peptide via ionic interaction, allowing neutral and acidic urinary interferences to be washed away.
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Washing & Elution: Wash the cartridge with 5% methanol in water. Elute the target peptide using 2 mL of 5% ammonium hydroxide in methanol. (The basic pH neutralizes the charge, releasing the peptide).
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).
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Detection: Inject 10 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Operate in positive Electrospray Ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the doubly charged precursor at m/z 344.7[5].
References
- CPC Scientific. "Leuprolide". cpcscientific.com.
- NCATS Inxight Drugs. "LEUPROLIDE". ncats.io.
- PubChem - NIH. "Leuprolide (5-9) | C34H57N9O6 | CID 91667644". nih.gov.
- PMC - NIH. "Diversity of actions of GnRHs mediated by ligand-induced selective signaling". nih.gov.
- Endocrine Reviews. "Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor". oup.com.
- FDA. "Lupron Depot (leuprolide acetate) injection". fda.gov.
- ACS Omega. "Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge". acs.org.
- ACS Publications. "Analytical Approaches in Human Sports Drug Testing: Recent Advances, Challenges, and Solutions". acs.org.
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Leuprolide (5-9) | C34H57N9O6 | CID 91667644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LEUPROLIDE [drugs.ncats.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diversity of actions of GnRHs mediated by ligand-induced selective signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge - PMC [pmc.ncbi.nlm.nih.gov]
